4-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridin-6-one core, substituted with chlorophenyl and chloropyridazinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to couple aryl halides with boronic acids.
Nucleophilic substitution: This reaction can be used to introduce the chlorophenyl and chloropyridazinyl groups onto the pyrazolo[3,4-b]pyridin-6-one core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions like Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Pyridazinone derivatives: Compounds containing the pyridazinone moiety are often studied for their pharmacological properties.
Uniqueness
4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H19Cl2N5O2 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
4-[4-[(4-chlorophenyl)methoxy]phenyl]-1-(6-chloropyridazin-3-yl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C24H19Cl2N5O2/c1-14-23-19(12-22(32)27-24(23)31(30-14)21-11-10-20(26)28-29-21)16-4-8-18(9-5-16)33-13-15-2-6-17(25)7-3-15/h2-11,19H,12-13H2,1H3,(H,27,32) |
InChI Key |
YLQANJVNMWMTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=NN=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.